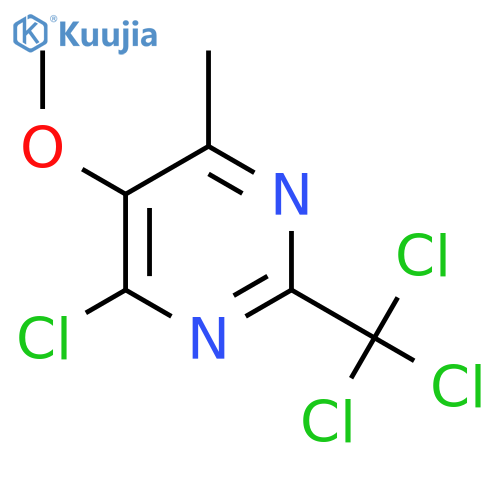Cas no 2137667-58-2 (4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine)

2137667-58-2 structure
商品名:4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine
4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2137667-58-2
- EN300-790302
- 4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine
- 4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine
-
- インチ: 1S/C7H6Cl4N2O/c1-3-4(14-2)5(8)13-6(12-3)7(9,10)11/h1-2H3
- InChIKey: DVYYLCVYLTYAAP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C)=NC(C(Cl)(Cl)Cl)=N1)OC
計算された属性
- せいみつぶんしりょう: 275.920473g/mol
- どういたいしつりょう: 273.923424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 35Ų
4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790302-5.0g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 5.0g |
$3894.0 | 2024-05-22 | |
| Enamine | EN300-790302-2.5g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
| Enamine | EN300-790302-0.1g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
| Enamine | EN300-790302-0.5g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
| Enamine | EN300-790302-1.0g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
| Enamine | EN300-790302-0.05g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
| Enamine | EN300-790302-0.25g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 0.25g |
$1235.0 | 2024-05-22 | |
| Enamine | EN300-790302-10.0g |
4-chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine |
2137667-58-2 | 95% | 10.0g |
$5774.0 | 2024-05-22 |
4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
2137667-58-2 (4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2230780-65-9(IL-17A antagonist 3)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量